Balofloxacina

Descripción general

Descripción

La balofloxacina es un antibiótico fluoroquinolónico con un amplio espectro de actividad contra bacterias grampositivas y gramnegativas. Es particularmente eficaz contra bacterias grampositivas, incluyendo Staphylococcus aureus resistente a la meticilina (MRSA) y Streptococcus pneumoniae . La this compound funciona inhibiendo la acción de la ADN-girasa, evitando que las células bacterianas se reproduzcan o se reparen, lo que finalmente provoca la muerte celular .

Aplicaciones Científicas De Investigación

La balofloxacina tiene un amplio rango de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En química, se utiliza para estudiar las propiedades fotoquímicas de las fluoroquinolonas . En biología y medicina, la this compound se utiliza como agente antibacteriano para tratar infecciones causadas por bacterias susceptibles, incluyendo infecciones del tracto urinario e infecciones del tracto respiratorio . Además, la investigación ha demostrado que los complejos de inclusión de this compound con ciclodextrinas pueden mejorar su solubilidad acuosa y reducir su citotoxicidad, convirtiéndola en una candidata prometedora para nuevas formulaciones farmacéuticas .

Mecanismo De Acción

La balofloxacina ejerce sus efectos antibacterianos inhibiendo la acción de la ADN-girasa y la topoisomerasa IV, que son enzimas cruciales para la replicación, transcripción, reparación y recombinación del ADN bacteriano . Al inhibir estas enzimas, la this compound evita que las células bacterianas se reproduzcan o se reparen, lo que lleva a la muerte celular .

Análisis Bioquímico

Biochemical Properties

Balofloxacin interacts with various enzymes and proteins in the body to exert its antibiotic effects. It primarily targets bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication . By inhibiting these enzymes, Balofloxacin prevents bacterial DNA from unwinding and duplicating, thereby stopping bacterial growth .

Cellular Effects

Balofloxacin’s effects on cells are primarily seen in its antibacterial activity. By inhibiting DNA gyrase and topoisomerase IV, Balofloxacin disrupts bacterial cell function, leading to cell death . It does not significantly affect human cells as these enzymes are specific to bacteria .

Molecular Mechanism

Balofloxacin exerts its effects at the molecular level by binding to bacterial DNA gyrase and topoisomerase IV . This binding inhibits the enzymes’ activity, preventing the unwinding of bacterial DNA and subsequently, DNA replication . This leads to the cessation of bacterial growth and eventual bacterial cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, Balofloxacin demonstrates stable and consistent antibacterial activity over time . It remains effective even after prolonged exposure to bacterial cells, indicating its stability and resistance to degradation .

Dosage Effects in Animal Models

The effects of Balofloxacin in animal models are dose-dependent. At therapeutic doses, it effectively inhibits bacterial growth. At high doses, it may cause adverse effects, including signs of toxicity .

Metabolic Pathways

Balofloxacin is metabolized in the liver, primarily through the cytochrome P450 system . It interacts with various enzymes in this system during its metabolism .

Transport and Distribution

Balofloxacin is distributed throughout the body after administration. It is transported in the blood and can reach various tissues, including those infected with bacteria . Its distribution is facilitated by its ability to penetrate cell membranes .

Subcellular Localization

Within cells, Balofloxacin is found in various compartments. It can penetrate bacterial cell walls and interact with enzymes inside the bacteria, such as DNA gyrase and topoisomerase IV . This allows it to exert its antibacterial effects directly within bacterial cells .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de balofloxacina implica varios pasos clave. Un método común comienza con la preparación de 3-metilaminopiperidina, que se deriva de la 3-piridina-metanamina. El anillo de piridina se desoxida utilizando paladio sobre carbono como catalizador, que es una alternativa rentable al dióxido de platino . La 3-metilaminopiperidina intermedia se hace reaccionar entonces con el quelato de gatifloxacina para producir clorhidrato de this compound .

Métodos de Producción Industrial: En entornos industriales, la producción de this compound suele implicar la síntesis a gran escala utilizando los métodos mencionados anteriormente. El uso de paladio sobre carbono como catalizador es particularmente ventajoso para la producción a gran escala debido a su rentabilidad .

Análisis De Reacciones Químicas

Tipos de Reacciones: La balofloxacina experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Por ejemplo, puede reaccionar con radicales hidroxilo y formar especies transitorias con bandas de absorción distintas . El compuesto también experimenta reacciones fotoquímicas, como la desfluoración heterolítica, que es un proceso común en la fotoquímica fluoroaromática .

Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en las reacciones de this compound incluyen radicales hidroxilo, radicales azida y radicales acuosos de electrones. Estas reacciones suelen tener lugar en condiciones neutras, con constantes de velocidad específicas para cada reacción .

Principales Productos Formados: Los principales productos formados a partir de las reacciones de this compound dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la reacción con radicales hidroxilo produce especies transitorias con máximos de absorción a 390 nm .

Comparación Con Compuestos Similares

La balofloxacina forma parte de la clase de antibióticos fluoroquinolónicos, que incluye otros compuestos como la levofloxacina, la ciprofloxacina y la moxifloxacina. En comparación con estos compuestos similares, la this compound tiene una mayor actividad contra las bacterias grampositivas, incluyendo el MRSA y el Streptococcus pneumoniae . Esto la hace particularmente útil en el tratamiento de infecciones causadas por estas bacterias resistentes. Otras fluoroquinolonas, como la levofloxacina y la ciprofloxacina, también inhiben la ADN-girasa y la topoisomerasa IV, pero pueden tener diferentes espectros de actividad y propiedades farmacocinéticas .

Propiedades

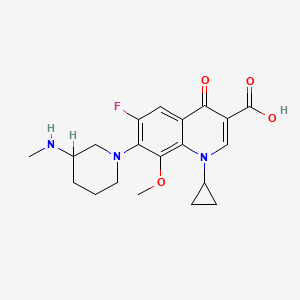

IUPAC Name |

1-cyclopropyl-6-fluoro-8-methoxy-7-[3-(methylamino)piperidin-1-yl]-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN3O4/c1-22-11-4-3-7-23(9-11)17-15(21)8-13-16(19(17)28-2)24(12-5-6-12)10-14(18(13)25)20(26)27/h8,10-12,22H,3-7,9H2,1-2H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGQLHRYJBWGORO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCN(C1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046695 | |

| Record name | Balofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127294-70-6 | |

| Record name | Balofloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127294-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Balofloxacin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127294706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Balofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BALOFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q022B63JPM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

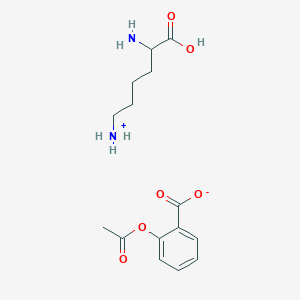

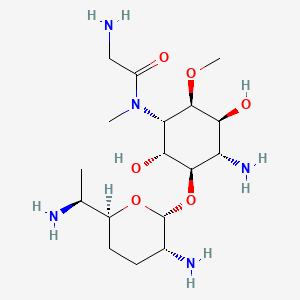

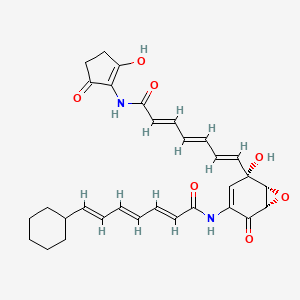

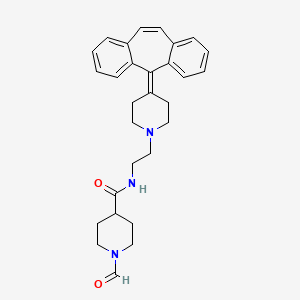

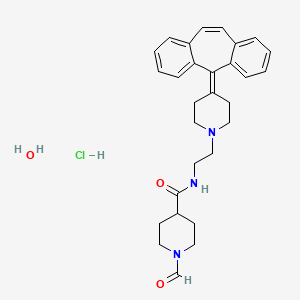

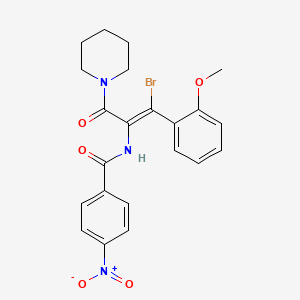

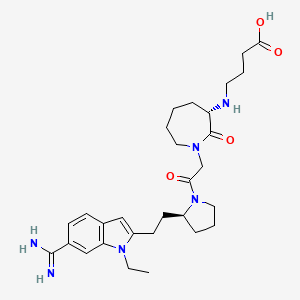

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of balofloxacin?

A1: Balofloxacin is a fluoroquinolone antibiotic that exerts its antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV. [, , ]. These enzymes are essential for bacterial DNA replication, transcription, and repair.

Q2: Which enzyme, DNA gyrase or topoisomerase IV, is the primary target of balofloxacin in Ureaplasma urealyticum?

A2: Research suggests that topoisomerase IV is the primary target of balofloxacin in Ureaplasma urealyticum. Studies have shown that first-generation resistant mutants developed a mutation in the gene encoding topoisomerase IV, while second-generation mutants inherited this mutation and acquired an additional mutation in the DNA gyrase gene. []

Q3: What are the downstream effects of balofloxacin's inhibition of bacterial DNA gyrase and topoisomerase IV?

A3: Inhibition of these enzymes leads to the disruption of DNA replication and repair processes in bacteria. Ultimately, this results in bacterial cell death. [, ]

Q4: What is the molecular formula and weight of balofloxacin?

A4: The molecular formula of balofloxacin is C19H22FN3O4 • 2H2O. Its molecular weight is 405.43 g/mol. [, ]

Q5: What spectroscopic techniques have been used to characterize the structure of balofloxacin?

A5: Several spectroscopic techniques have been employed to analyze the chemical structure of balofloxacin, including:

- Nuclear Magnetic Resonance (NMR): Used to determine the arrangement of atoms and functional groups within the molecule. []

- Infrared Fourier Transform Spectroscopy (FT-IR): Helps identify functional groups present in the molecule based on their characteristic vibrations. []

- Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the compound. []

Q6: How does the addition of sulfobutyl-ether-β-cyclodextrin (SBE-β-CD) impact the stability of balofloxacin eye drops?

A6: Studies have shown that SBE-β-CD significantly improves the stability of balofloxacin eye drops when exposed to light. []

Q7: How is balofloxacin absorbed and what is its bioavailability?

A7: Balofloxacin is almost completely absorbed in rats and dogs following oral administration, with bioavailabilities of 87.50% and 87.73%, respectively. In mice, the oral bioavailability is lower at 19.03%. []

Q8: What are the primary routes of elimination for balofloxacin?

A8: Balofloxacin is primarily eliminated through the kidneys (renal route) in humans. [, ] A small portion is metabolized into balofloxacin glucuronide and N-desmethyl balofloxacin and excreted in urine. []

Q9: Does age affect the pharmacokinetics of balofloxacin?

A9: Yes, studies in elderly subjects indicate that balofloxacin absorption is slightly delayed, and urinary excretion is both delayed and diminished compared to younger adults. This is attributed to age-related decline in renal function. []

Q10: What is the in vitro activity of balofloxacin against common bacterial pathogens?

A10: Balofloxacin demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria. It shows potent activity against Staphylococcus, Streptococcus pneumoniae, and Enterococcus, even surpassing the activity of norfloxacin, ofloxacin, and ciprofloxacin against these pathogens. [, ]

Q11: Has balofloxacin been evaluated in animal models of infection?

A11: Yes, balofloxacin has shown efficacy in an experimental Staphylococcus aureus keratitis model. It demonstrated superior effectiveness compared to levofloxacin in reducing bacterial load and improving clinical scores. []

Q12: What is the clinical efficacy of balofloxacin in treating urinary tract infections?

A12: Clinical trials have demonstrated that balofloxacin is as effective as levofloxacin in treating acute bacterial urinary tract infections, with comparable cure rates and bacterial eradication rates. [, , ]

Q13: What are the known mechanisms of resistance to balofloxacin in Ureaplasma urealyticum?

A13: Resistance to balofloxacin in Ureaplasma urealyticum primarily arises from mutations within the quinolone resistance-determining regions (QRDRs) of the genes encoding topoisomerase IV and DNA gyrase. []

Q14: What analytical techniques are used to quantify balofloxacin in biological samples?

A14: High-performance liquid chromatography (HPLC) with various detection methods is commonly employed for quantifying balofloxacin in biological samples like plasma and urine. These detection methods include:

Q15: What is chemiluminescence and how is it applied to determine balofloxacin levels?

A15: Chemiluminescence is the emission of light as a result of a chemical reaction. A novel method using a europium (III)-sensitized KBrO3-Na2S2O4 reaction in a micellar medium significantly enhances the weak chemiluminescence signal produced by balofloxacin. This enhanced signal is then used to determine balofloxacin concentrations in pharmaceutical formulations and biological fluids. [, ]

Q16: What strategies have been explored to improve the solubility and sustained release of balofloxacin?

A16: Several approaches have been investigated to enhance the solubility and sustained release properties of balofloxacin, including:

- Incorporation into floating microspheres: Utilizing polymers like ethylcellulose, hydroxypropyl methylcellulose (HPMC), and Eudragit RSPO in a solvent diffusion method allows for the development of gastroretentive floating microspheres, improving drug absorption and bioavailability. []

- Formulation of ion-sensitive in situ gels: Combining sodium alginate, HPMC E50 LV, and HPMC K4M enables the creation of ion-sensitive in situ gels for sustained ocular drug delivery, enhancing bioavailability and prolonging precorneal residence time. []

- Development of gastric floating sustained-release tablets: Utilizing a combination of calcium carbonate, HPMC K4M, and octadecanol allows for the creation of tablets that float in the stomach, providing sustained drug release over an extended period. []

Q17: What drug delivery strategies show promise for enhancing balofloxacin's therapeutic efficacy?

A17: Research suggests that incorporating balofloxacin into specialized drug delivery systems like floating microspheres and ion-sensitive in situ gels can significantly improve its therapeutic efficacy. These systems offer advantages such as sustained drug release, targeted delivery to specific sites (e.g., the stomach or eye), and enhanced bioavailability. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-but-2-enedioic acid;(2S,4S)-4-fluoro-1-[2-[(4-methyl-1-methylsulfonylpiperidin-4-yl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B1667639.png)

![1-formyl-N-[2-[4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidin-1-yl]ethyl]piperidine-4-carboxamide;hydrochloride](/img/structure/B1667653.png)

![5-Chloro-3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-[[(2S,4S,5S)-4-hydroxy-5-(methylamino)oxan-2-yl]oxymethyl]-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1667658.png)

![3-[(3R,4R,5S,6R)-3,4-Dihydroxy-6-[[(2S,4S,5S)-4-hydroxy-5-(methylamino)oxan-2-yl]oxymethyl]-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1667660.png)